molecular formula C13H8O4S B14192171 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- CAS No. 835596-95-7

9H-Thioxanthen-9-one, 1,2,3-trihydroxy-

Cat. No.: B14192171
CAS No.: 835596-95-7
M. Wt: 260.27 g/mol
InChI Key: WOOJXDZBJBUFIH-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is a compound belonging to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms

Preparation Methods

The synthesis of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be achieved through several methods. One common approach involves the nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC), where the aroyl group from an aldehyde reacts with a trifluoronitrobenzene derivative to form the desired thioxanthone structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

9H-Thioxanthen-9-one, 1,2,3-trihydroxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9H-Thioxanthen-9-one, 1,2,3-trihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- involves its ability to absorb light and undergo photochemical reactions. This property is utilized in photopolymerization processes, where the compound is excited to a triplet state by absorbing energy from photons. This excited state can then initiate polymerization reactions, leading to the formation of complex polymer structures .

Comparison with Similar Compounds

9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be compared to other thioxanthone derivatives and similar compounds:

These compounds share the core thioxanthone structure but differ in their substituents, leading to variations in their chemical and physical properties.

Properties

CAS No.

835596-95-7

Molecular Formula

C13H8O4S

Molecular Weight

260.27 g/mol

IUPAC Name

1,2,3-trihydroxythioxanthen-9-one

InChI

InChI=1S/C13H8O4S/c14-7-5-9-10(13(17)12(7)16)11(15)6-3-1-2-4-8(6)18-9/h1-5,14,16-17H

InChI Key

WOOJXDZBJBUFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C(=C3O)O)O

Origin of Product

United States

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